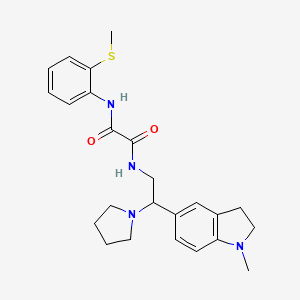
N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C24H30N4O2S and its molecular weight is 438.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic compound belonging to the oxalamide class, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H25N5O2S, with a molecular weight of approximately 399.5 g/mol. The compound features a complex structure with an indoline moiety, a pyrrolidine ring, and a methylthio-substituted phenyl group, which may contribute to its biological activity.
The biological activity of this compound is hypothesized to stem from its structural components:
- Oxalamide Group : Commonly found in kinase inhibitors, suggesting potential inhibitory effects on various kinases involved in cellular signaling pathways.
- Indole Structure : May interact with G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes.
Biological Activity Overview
Research into the biological activity of this compound indicates several pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that oxalamide derivatives can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression.
- Neuroprotective Effects : The indole structure may confer neuroprotective properties, potentially through modulation of neurotransmitter systems.
- Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
1. Antitumor Efficacy
A study investigating the antitumor efficacy of oxalamide derivatives demonstrated that compounds with similar structural features exhibited significant cytotoxicity against various cancer cell lines. The study found that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.
2. Neuroprotection
In vitro experiments using neuronal cell cultures indicated that the compound could protect against oxidative stress-induced cell death. This effect was attributed to the ability to modulate antioxidant enzyme activity, thereby reducing reactive oxygen species (ROS) levels.
3. Inflammatory Response Modulation
Research has shown that related oxalamide compounds can inhibit the production of inflammatory mediators such as TNF-alpha and IL-6 in activated macrophages, suggesting potential applications in treating inflammatory diseases.
Data Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | Key Features |
|---|---|---|---|
| N1-(2-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide | C21H27FN4O2 | Antitumor, Neuroprotective | Fluorinated phenyl group |
| N1-(5-chloro-2-methylphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide | C21H26ClN5O2 | Antitumor | Chlorinated phenyl group |
| N-[2-(1H-indol-3-yl)ethyl]-3-oxobutyramide | C14H16N2O2 | Anti-inflammatory | Simpler structure without oxalamide |
Propiedades
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2S/c1-27-14-11-18-15-17(9-10-20(18)27)21(28-12-5-6-13-28)16-25-23(29)24(30)26-19-7-3-4-8-22(19)31-2/h3-4,7-10,15,21H,5-6,11-14,16H2,1-2H3,(H,25,29)(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXIZVHPBJVCHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3SC)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













